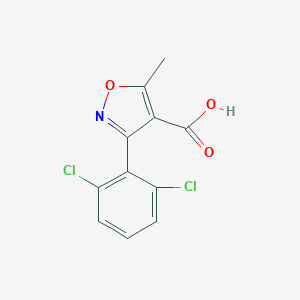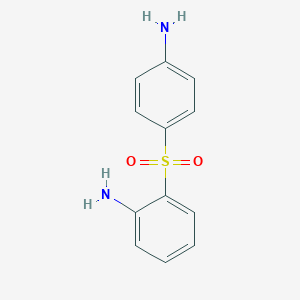
Flucloxacillin sodium salt
Overview
Description
Flucloxacillin is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin group. It is primarily used to treat infections caused by Gram-positive bacteria, including skin infections, external ear infections, infections of leg ulcers, diabetic foot infections, and bone infections . It is particularly effective against penicillinase-producing staphylococci, which are resistant to many other penicillins .
Scientific Research Applications
Flucloxacillin has several applications in scientific research:
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of flucloxacillin involves several steps:
Condensation: The acyl chloride is then reacted with 6-aminopenicillanic acid (6-APA) in an aqueous solution containing an inorganic base.
Crystallization: The resulting product is acidified with hydrochloric acid, layered, concentrated under reduced pressure, and dissolved in an alcohol solvent.
Formation of Sodium Salt: The flucloxacillin acid is dissolved in an organic solvent and reacted with sodium iso-octoate to produce flucloxacillin sodium monohydrate.
Industrial Production Methods: The industrial production of flucloxacillin follows similar steps but is optimized for large-scale manufacturing. The process involves careful control of reaction conditions to maximize yield and purity while minimizing impurities and by-products .
Types of Reactions:
Oxidation and Reduction: Flucloxacillin is relatively stable and does not undergo significant oxidation or reduction under normal conditions.
Substitution: The compound can undergo substitution reactions, particularly at the isoxazole ring and the beta-lactam ring.
Common Reagents and Conditions:
Acylation: Phosphorus oxychloride and organic amines are used in the acylation step.
Condensation: Inorganic bases such as sodium hydroxide are used in the condensation step.
Major Products:
Comparison with Similar Compounds
Properties
| { "Design of the Synthesis Pathway": "Flucloxacillin sodium salt can be synthesized by the reaction of 6-(2-chloroacetyl)amino-penicillanic acid with sodium hydroxide in water.", "Starting Materials": [ "6-(2-chloroacetyl)amino-penicillanic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Add 6-(2-chloroacetyl)amino-penicillanic acid to water", "Add sodium hydroxide to the mixture and stir at room temperature", "Heat the mixture to 60-70°C and stir for 2-3 hours", "Cool the mixture and filter the precipitated product", "Wash the product with water and dry at room temperature", "The resulting product is Flucloxacillin sodium salt" ] } | |
| By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, flucloxacillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that flucloxacillin interferes with an autolysin inhibitor. | |
CAS No. |
1847-24-1 |
Molecular Formula |
C19H17ClFN3NaO5S |
Molecular Weight |
476.9 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C19H17ClFN3O5S.Na/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);/t13-,14+,17-;/m1./s1 |
InChI Key |
PWDULVAXRLDWLM-SLINCCQESA-N |
Isomeric SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.[Na] |
SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.[Na] |
Appearance |
White to Off-White Solid |
melting_point |
>168°C (dec.) |
| 1847-24-1 | |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard |
Purity |
> 95% |
quantity |
Milligrams-Grams |
solubility |
5.45e-02 g/L |
Synonyms |
(2S,5R,6R)-6-[[[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Sodium; Floxacillin Sodium; Floxapen Sodium; Floxapen Sodium; Staphylex Sodium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



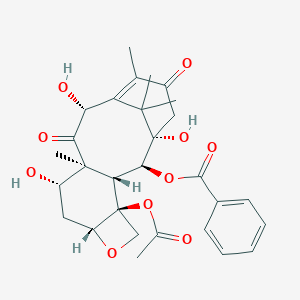
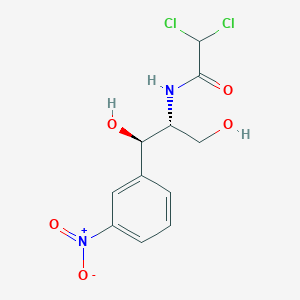
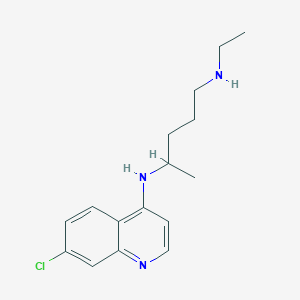
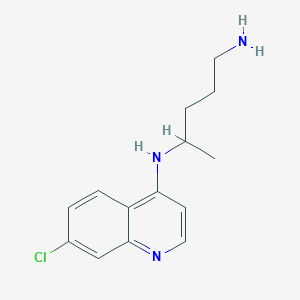
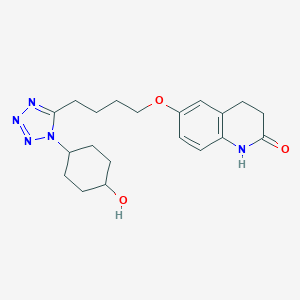
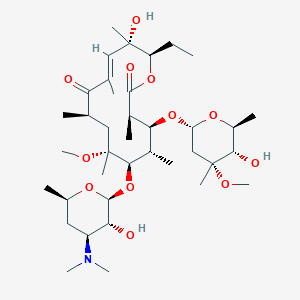
![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7,13-dimethoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B194055.png)
![2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-](/img/structure/B194069.png)


